An In-depth Technical Guide to 3-Amino-5-fluoropyridine-2-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Amino-5-fluoropyridine-2-carboxylic Acid: Properties, Synthesis, and Applications
Foreword: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic motif. Its strategic functionalization unlocks vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, further enhances the medicinal chemist's toolkit. The subject of this guide, 3-Amino-5-fluoropyridine-2-carboxylic acid, is a prime exemplar of a highly functionalized pyridine scaffold, offering multiple points for diversification and molecular elaboration. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into its chemical properties, synthesis, reactivity, and potential applications.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a molecule's physicochemical properties is fundamental to its successful application in synthesis and drug design. While specific experimental data for 3-Amino-5-fluoropyridine-2-carboxylic acid is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from analogous compounds.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₆H₅FN₂O₂ | [] |
| Molecular Weight | 156.12 g/mol | [] |
| IUPAC Name | 3-amino-5-fluoropyridine-2-carboxylic acid | [] |
| Synonyms | 3-Amino-5-fluoropicolinic acid, 3-Amino-2-carboxy-5-fluoropyridine | [] |
| CAS Number | 885588-03-8 | Inferred from supplier data. |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Based on related aminopyridine derivatives.[2] |
| pKa | Experimental data not readily available. Estimated to have two pKa values: one for the carboxylic acid (approx. 2-4) and one for the protonated amino group (approx. 3-5). The fluorine atom's electron-withdrawing nature would decrease the basicity of the amino group and the pyridine nitrogen compared to their non-fluorinated analogs. | Rationale based on general chemical principles. |
| Solubility | Expected to have some solubility in water due to the polar amino and carboxylic acid groups. Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Inferred from the properties of similar amino acids and pyridine carboxylic acids. |
Experimental Protocol for pKa Determination:
A standard method for the experimental determination of pKa is through potentiometric titration. A solution of 3-Amino-5-fluoropyridine-2-carboxylic acid of known concentration would be titrated with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH. The pKa values can then be determined from the inflection points of the resulting titration curve.
Experimental Protocol for Solubility Determination:
The equilibrium solubility in various solvents can be determined by adding an excess of the solid compound to a known volume of the solvent at a specific temperature. The suspension is stirred until equilibrium is reached, after which the undissolved solid is removed by filtration. The concentration of the dissolved compound in the filtrate can then be quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Synthesis of 3-Amino-5-fluoropyridine-2-carboxylic Acid: A Plausible Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid is not widely published, a viable synthetic route can be devised based on established methodologies for the preparation of substituted picolinic acids.[3][4] A logical approach would involve the functionalization of a pre-existing pyridine ring.
Figure 1: Proposed synthetic workflow for 3-Amino-5-fluoropyridine-2-carboxylic acid.
Detailed Step-by-Step Methodology (Proposed):
-
Step 1: Amination of 2,5-Difluoro-3-nitropyridine.
-
In a sealed reaction vessel, dissolve 2,5-difluoro-3-nitropyridine in a suitable solvent such as ethanol.
-
Add an excess of aqueous ammonia.
-
Heat the reaction mixture at a temperature sufficient to drive the nucleophilic aromatic substitution, likely in the range of 80-120°C. The more activated 2-position is expected to be selectively substituted.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude 5-fluoro-3-nitro-2-aminopyridine can be purified by crystallization or column chromatography.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the intermediate from Step 1 in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator at elevated pressure.
-
The reaction is typically carried out at room temperature and monitored until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain 3,5-diamino-2-fluoropyridine.
-
-
Step 3: Conversion of the 2-Amino Group to a Nitrile.
-
This step involves a Sandmeyer-type reaction. Dissolve the 3,5-diamino-2-fluoropyridine in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
The resulting 3-amino-5-fluoro-2-cyanopyridine can be extracted into an organic solvent and purified.
-
-
Step 4: Hydrolysis of the Nitrile.
-
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.
-
For acidic hydrolysis, reflux the nitrile in a concentrated aqueous acid such as hydrochloric acid or sulfuric acid.
-
For basic hydrolysis, reflux the nitrile in an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate.
-
After cooling, the product, 3-Amino-5-fluoropyridine-2-carboxylic acid, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
-
Chemical Reactivity and Synthetic Utility
3-Amino-5-fluoropyridine-2-carboxylic acid possesses three key functional groups that dictate its reactivity: the carboxylic acid, the aromatic amino group, and the fluorinated pyridine ring.
Figure 2: Key reaction pathways for 3-Amino-5-fluoropyridine-2-carboxylic acid.
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Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for derivatization. It can readily undergo amide bond formation with a wide range of amines using standard peptide coupling reagents (e.g., EDC, HATU). This is a cornerstone reaction in the synthesis of many pharmaceutical agents. Esterification can be achieved by reaction with an alcohol under acidic catalysis.
-
Reactions of the Amino Group: The exocyclic amino group can be acylated with acyl halides or anhydrides, or sulfonylated with sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. It can also undergo diazotization , which opens up possibilities for further transformations via Sandmeyer-type reactions, although the presence of the activating carboxylic acid and deactivating fluorine will influence the reactivity.
-
Reactions of the Pyridine Ring: The fluorine atom at the 5-position is generally not prone to nucleophilic aromatic substitution unless under harsh conditions or with very strong nucleophiles, due to the presence of the electron-donating amino group. However, the amino and carboxylic acid groups can act as directing groups for ortho-metalation , allowing for the introduction of other substituents onto the pyridine ring.
Applications in Drug Discovery and Development
Substituted aminopyridine carboxylic acids are valuable building blocks in medicinal chemistry.[5] The unique substitution pattern of 3-Amino-5-fluoropyridine-2-carboxylic acid makes it an attractive starting material for the synthesis of novel therapeutic agents.
-
As a Scaffold for Bioactive Molecules: The trifunctional nature of this molecule allows for the generation of diverse libraries of compounds through combinatorial chemistry. The pyridine core is a common feature in many biologically active molecules, and the amino and carboxylic acid groups provide convenient points for attaching various pharmacophoric groups.
-
In Kinase Inhibitor Synthesis: Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase active site. The amino and carboxylic acid groups of this molecule can be elaborated to form structures that can interact with the ATP-binding pocket of kinases, making it a potentially valuable intermediate in the development of new anticancer therapies.[5]
-
In the Development of Anti-inflammatory and Anti-infective Agents: The fluorinated pyridine motif is present in a number of anti-inflammatory and anti-infective drugs. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and carboxylic acid groups can be functionalized to target specific enzymes or receptors involved in inflammatory or infectious processes.[2]
While specific examples of marketed drugs derived from 3-Amino-5-fluoropyridine-2-carboxylic acid are not readily identified, its structural motifs are highly relevant to contemporary drug discovery programs.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Amino-5-fluoropyridine-2-carboxylic acid (CAS 885588-03-8) is not widely available. However, based on the safety information for structurally related compounds, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.[6][9]
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[7]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[7]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[6]
-
If swallowed: Rinse mouth with water and seek medical advice.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
It is imperative to consult a comprehensive and up-to-date SDS for any chemical before use.
Spectroscopic Data: An Illustrative Guide
-
¹H NMR:
-
The two aromatic protons on the pyridine ring would appear as doublets or doublet of doublets, with coupling constants typical for pyridine systems and additional coupling to the fluorine atom.
-
The amino protons would likely appear as a broad singlet.
-
The carboxylic acid proton would also be a broad singlet, typically downfield (δ > 10 ppm).
-
-
¹³C NMR:
-
The spectrum would show six distinct carbon signals.
-
The carboxylic acid carbonyl carbon would be in the range of 165-175 ppm.
-
The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant. Other carbons in the ring would exhibit smaller two- and three-bond C-F couplings.
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, around 1700-1730 cm⁻¹.
-
N-H stretching vibrations from the amino group in the region of 3300-3500 cm⁻¹.
-
C-F stretching vibrations, typically in the 1000-1300 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 156.
-
Common fragmentation patterns would include the loss of H₂O (M-18), CO₂ (M-44), and the entire carboxylic acid group (M-45).
-
Conclusion: A Versatile Building Block with Untapped Potential
3-Amino-5-fluoropyridine-2-carboxylic acid is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of complex molecular architectures. While detailed experimental data for this specific compound is not yet widely disseminated in the public domain, this guide provides a solid foundation for its synthesis, understanding of its reactivity, and exploration of its applications. As the demand for novel, highly functionalized heterocyclic scaffolds continues to grow, it is anticipated that the utility of 3-Amino-5-fluoropyridine-2-carboxylic acid will become increasingly recognized within the scientific community.
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